molecular formula C35H64N2O16 B12419736 Mal-PEG12-NH-Boc

Mal-PEG12-NH-Boc

Cat. No.: B12419736
M. Wt: 768.9 g/mol
InChI Key: JXRINSHPELEVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG12-NH-Boc, also known as Maleimide-PEG12-NH-Boc, is a polyethylene glycol (PEG) derivative. It contains a maleimide group and a Boc-protected amino group. This compound is widely used in various scientific research fields, including medical research, drug delivery, nanotechnology, and new materials research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG12-NH-Boc involves the conjugation of a maleimide group to a PEG chain, followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The reaction typically occurs under mild conditions to prevent the degradation of the PEG chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Mechanism of Action

Biological Activity

Mal-PEG12-NH-Boc is a polyethylene glycol (PEG) derivative featuring a maleimide group and a Boc (tert-butoxycarbonyl) protected amine. This compound is increasingly utilized in various biomedical applications, including drug delivery, nanotechnology, and the synthesis of peptide-based therapeutics. This article explores its biological activity, focusing on its mechanism of action, applications, and relevant research findings.

  • Molecular Formula : C35H64N2O16
  • Molecular Weight : 1571 g/mol
  • Purity : ≥95%
  • Functional Groups : Maleimide, Boc-protected amine
  • Storage Conditions : Store at -5°C, keep dry and avoid sunlight

This compound acts primarily through the formation of covalent bonds with thiol groups present in biomolecules. The maleimide moiety facilitates this reaction, enabling the conjugation of various therapeutic agents to proteins or peptides. This property is crucial for developing targeted therapies that can enhance the efficacy and specificity of drug delivery systems.

Applications

  • Drug Delivery Systems : this compound is used to enhance the solubility and stability of drugs in biological systems.
  • Nanotechnology : It serves as a linker in the development of nanoparticles for targeted therapy.
  • Peptide Synthesis : The compound supports the synthesis of polypeptides by providing reactive sites for thiol-containing amino acids.

Case Studies

  • Targeted Drug Delivery :
    A study demonstrated that PEGylated compounds, including this compound derivatives, significantly improved the pharmacokinetics of anticancer drugs by prolonging circulation time and reducing systemic toxicity. This was attributed to enhanced solubility and reduced immunogenicity due to PEGylation .
  • Nanoparticle Development :
    Research highlighted the use of this compound in creating nanoparticles that target specific cancer cells. These nanoparticles exhibited improved cellular uptake and therapeutic efficacy in vitro and in vivo, showcasing the potential for targeted cancer therapies .
  • Peptide-Based Therapeutics :
    In another study, this compound was utilized to synthesize peptide-based self-assembled monolayers (SAMs). These SAMs demonstrated enhanced biocompatibility and functionality when immobilized on various substrates, indicating their potential for biosensor applications .

Data Table: Summary of Biological Activity Studies

Study ReferenceApplication AreaKey FindingsResult Type
Drug DeliveryImproved pharmacokinetics and reduced toxicityIn vivo
Nanoparticle DevelopmentEnhanced cellular uptake in cancer cellsIn vitro/In vivo
Peptide SynthesisIncreased biocompatibility of SAMsExperimental

Properties

Molecular Formula

C35H64N2O16

Molecular Weight

768.9 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C35H64N2O16/c1-35(2,3)53-34(40)36-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-37-32(38)4-5-33(37)39/h4-5H,6-31H2,1-3H3,(H,36,40)

InChI Key

JXRINSHPELEVLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O

Origin of Product

United States

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